Sodium2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate

Description

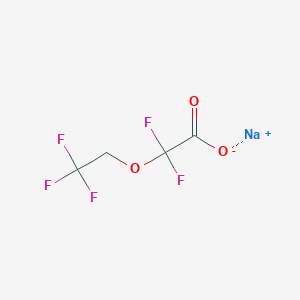

Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate is a fluorinated organic compound characterized by a difluoroacetate backbone and a 2,2,2-trifluoroethoxy substituent. The sodium salt form enhances its solubility in polar solvents, making it suitable for applications in pharmaceuticals or agrochemicals where ionic derivatives are preferred.

Properties

Molecular Formula |

C4H2F5NaO3 |

|---|---|

Molecular Weight |

216.04 g/mol |

IUPAC Name |

sodium;2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate |

InChI |

InChI=1S/C4H3F5O3.Na/c5-3(6,7)1-12-4(8,9)2(10)11;/h1H2,(H,10,11);/q;+1/p-1 |

InChI Key |

PYIAYFJEFNKEKC-UHFFFAOYSA-M |

Canonical SMILES |

C(C(F)(F)F)OC(C(=O)[O-])(F)F.[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate typically involves the reaction of 2,2,2-trifluoroethanol with difluoroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroethoxy group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Addition Reactions: It can add to unsaturated compounds, forming new carbon-fluorine bonds.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate exerts its effects involves the interaction of its fluorinated groups with various molecular targets. The difluoro and trifluoro groups can form strong interactions with enzymes and other proteins, altering their activity and function. These interactions can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to the following structurally related molecules:

Key Observations :

Physicochemical Properties

Notes:

- The sodium salt’s ionic nature improves water solubility compared to neutral esters or acids.

- Flecainide’s hygroscopicity necessitates careful storage .

Biological Activity

Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate is a fluorinated organic compound with the molecular formula C₃F₅NaO₃ and a molecular weight of approximately 202.012 g/mol. Its unique structure, characterized by multiple fluorine atoms and a trifluoromethoxy group, imparts distinctive chemical properties that are of interest in various fields, including pharmaceuticals and agrochemicals.

The compound's fluorinated structure significantly influences its interaction with biological systems, potentially leading to biological activities such as herbicidal effects and endocrine disruption in various organisms. The presence of fluorine is known to enhance lipophilicity and alter the reactivity of organic compounds, which can lead to unique biological interactions.

Herbicidal Properties

Research indicates that sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate exhibits herbicidal properties . The compound's ability to inhibit plant growth has been observed in various studies, suggesting its potential application as an herbicide. The mechanism of action is believed to involve interference with metabolic pathways critical for plant development.

Endocrine Disruption

The compound's interaction with biological systems raises concerns regarding endocrine disruption . Studies have shown that similar fluorinated compounds can disrupt endocrine functions in wildlife and humans. These effects necessitate careful evaluation of sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate's safety profile in both agricultural and pharmaceutical contexts.

Case Study 1: Herbicidal Efficacy

In a controlled study examining the herbicidal efficacy of sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate on common agricultural weeds:

- Weed Species Tested : Amaranthus retroflexus (redroot pigweed), Chenopodium album (lambsquarters).

- Concentration : Various concentrations ranging from 0.5% to 5%.

- Results : Significant reduction in biomass was observed at concentrations above 1%, indicating effective herbicidal activity.

| Concentration (%) | Amaranthus retroflexus Biomass Reduction (%) | Chenopodium album Biomass Reduction (%) |

|---|---|---|

| 0.5 | 20 | 15 |

| 1.0 | 45 | 40 |

| 5.0 | 85 | 80 |

Case Study 2: Endocrine Disruption Assessment

A study evaluated the potential endocrine-disrupting effects of sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate using a model organism:

- Model Organism : Danio rerio (zebrafish).

- Exposure Duration : 30 days.

- Endpoints Measured : Hormonal levels (estrogen and testosterone), reproductive behavior.

The results indicated alterations in hormonal levels at higher concentrations (above 1%), suggesting potential endocrine disruption.

Q & A

Q. What are the optimal synthetic routes for Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate, and how can process-related impurities be minimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification reactions. For example, fluorinated intermediates like 2,2-difluoroacetate esters (e.g., ethyl difluoroacetate) can be reduced using sodium borohydride or catalytic hydrogenation (Ru/ZrO₂·xH₂O) to generate fluorinated alcohols, which are further functionalized . A critical challenge is controlling impurities such as N-((4-methylpiperidine-2-yl)methyl)benzamide derivatives , which arise from incomplete substitution or side reactions during trifluoroethoxy group incorporation . To minimize impurities:

- Use anhydrous conditions to prevent hydrolysis of reactive intermediates.

- Optimize stoichiometry of sodium 2,2,2-trifluoroethoxide to ensure complete substitution.

- Monitor reaction progress via HPLC or LC-MS to detect intermediates early .

Q. How can the structural integrity of Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate be confirmed?

Methodological Answer: Structural confirmation requires a combination of techniques:

- ¹⁹F NMR : Fluorine chemical shifts (δ) for -CF₃ and -CF₂ groups appear between -70 to -80 ppm and -120 to -130 ppm, respectively .

- X-ray crystallography : Resolves stereochemistry and confirms the sodium coordination environment .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₅H₄F₅O₃Na⁺) with <2 ppm error .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to resist fluorochemical penetration .

- Ventilation : Conduct reactions in a fume hood due to potential release of HF or fluorinated volatile organic compounds (FVOCs) .

- Waste disposal : Collect fluorinated waste separately and neutralize with calcium carbonate before disposal to avoid environmental persistence .

Advanced Research Questions

Q. How do competing substitution reactions impact the synthesis of Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate, and how can selectivity be improved?

Methodological Answer: Competing reactions (e.g., geminal substitution or trifluoroethoxy-phenoxy exchange) are common in fluorinated systems. For example, in polyphosphazene syntheses, 2,2,2-trifluoroethoxy groups can replace phenoxy groups at elevated temperatures . To enhance selectivity:

Q. What advanced analytical strategies resolve discrepancies in purity assessments caused by fluorine’s NMR-silent isotopes?

Methodological Answer: Fluorine’s ¹⁹F nucleus (100% natural abundance) simplifies NMR analysis, but isotopic effects can complicate LC-MS. To address this:

- Isotopic dilution assays : Spike samples with ¹³C-labeled analogs to quantify trace impurities .

- Multi-dimensional NMR : COSY and NOESY experiments differentiate stereoisomers or conformational isomers .

- Ion mobility spectrometry (IMS) : Separates isobaric impurities based on collisional cross-section differences .

Q. How does the compound’s fluorinated structure influence its reactivity in organofluorine chemistry applications?

Methodological Answer: The electron-withdrawing nature of -CF₃ and -CF₂ groups enhances electrophilicity at the acetate carbonyl, making it a candidate for:

- Nucleophilic trifluoromethylation : Acts as a CF₂COO⁻ source in SN2 reactions with alkyl halides .

- Radical perfluoroalkylation : Under photoredox conditions, generates CF₂ radicals for aryl functionalization .

- Hydrogen-bonding modulation : The sodium counterion stabilizes transition states in asymmetric catalysis .

Q. What methodologies assess the environmental persistence and ecotoxicological impact of Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate?

Methodological Answer:

- Hydrolysis studies : Monitor degradation in aqueous buffers (pH 3–9) at 25–50°C to estimate half-life. Fluorinated acetates are typically resistant to hydrolysis, requiring advanced oxidation (e.g., UV/H₂O₂) for breakdown .

- Daphnia magna toxicity assays : EC₅₀ values >100 mg/L suggest low acute aquatic toxicity, but chronic effects (e.g., bioaccumulation) require LC-MS/MS monitoring of metabolites .

- Soil column leaching : Quantify adsorption coefficients (Kd) to predict groundwater contamination potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.